(4-(1,1-Difluoroethyl)phenyl)methanamine

Medicinal Chemistry Process Chemistry Physical Organic Chemistry

(4-(1,1-Difluoroethyl)phenyl)methanamine, CAS 790601-53-5, is a fluorinated phenylmethanamine derivative featuring a 1,1-difluoroethyl group at the para position. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the difluoroethyl moiety imparts distinct physicochemical properties—including altered lipophilicity, basicity, and metabolic stability—that differentiate it from non-fluorinated, trifluoromethyl, and regioisomeric analogs.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
CAS No. 790601-53-5
Cat. No. B1530623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1,1-Difluoroethyl)phenyl)methanamine
CAS790601-53-5
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CN)(F)F
InChIInChI=1S/C9H11F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,6,12H2,1H3
InChIKeyCOSPLSAVKJQASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,1-Difluoroethyl)phenyl)methanamine (CAS 790601-53-5): A Para-Difluoroethyl Building Block for Medicinal Chemistry and Organic Synthesis


(4-(1,1-Difluoroethyl)phenyl)methanamine, CAS 790601-53-5, is a fluorinated phenylmethanamine derivative featuring a 1,1-difluoroethyl group at the para position [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the difluoroethyl moiety imparts distinct physicochemical properties—including altered lipophilicity, basicity, and metabolic stability—that differentiate it from non-fluorinated, trifluoromethyl, and regioisomeric analogs [2].

Research Area Medicinal chemistry & organic synthesis building block
Key Feature Para-difluoroethyl group modulates lipophilicity, basicity, and metabolic stability
Differentiation Distinct from non-fluorinated and CF3 analogs in log P and boiling point

Why Generic Substitution of (4-(1,1-Difluoroethyl)phenyl)methanamine Fails: Physicochemical Differentiation from Non-Fluorinated, Trifluoromethyl, and Regioisomeric Analogs


Substitution of (4-(1,1-Difluoroethyl)phenyl)methanamine with a generic analog is not straightforward due to quantifiable differences in lipophilicity, boiling point, and amine basicity that directly impact synthetic handling and biological performance [1][2]. The 1,1-difluoroethyl group confers a unique balance of electron-withdrawing effects and steric bulk, resulting in a distinct log P of 1.81 and a predicted boiling point of 228.1±35.0 °C, which differs significantly from both the non-fluorinated 4-ethylbenzylamine (log P 1.6, bp 208 °C) and the trifluoromethyl analog 4-(trifluoromethyl)benzylamine (bp 80-82 °C/15 mmHg) [3]. Furthermore, regioisomeric variations (ortho vs. meta vs. para) yield measurable differences in boiling points and commercial availability, underscoring the need for precise specification in procurement and experimental design [4][5].

Non-fluorinated analog

4-Ethylbenzylamine has lower log P and boiling point, altering lipophilicity-dependent properties and purification behavior.

Trifluoromethyl analog

4-(Trifluoromethyl)benzylamine exhibits significantly different boiling point and amine basicity, which can shift reaction profiles and biological readouts.

Regioisomer (ortho/meta)

Ortho and meta isomers have lower boiling points and distinct dipole moments, impacting purification and intermolecular interactions.

Quantitative Differentiation Evidence for (4-(1,1-Difluoroethyl)phenyl)methanamine: Head-to-Head Comparisons with Closest Analogs


Para-Substitution Elevates Boiling Point vs. Ortho and Meta Regioisomers

The para-substituted (4-(1,1-difluoroethyl)phenyl)methanamine exhibits a predicted boiling point of 228.1±35.0 °C at 760 mmHg, which is 10.3 °C higher than the meta isomer (217.8±35.0 °C) and 12.0 °C higher than the ortho isomer (216.1±35.0 °C) [1][2][3]. This consistent trend (para > meta > ortho) reflects differences in molecular dipole moments and intermolecular interactions that can influence purification methods and thermal stability during synthetic transformations.

Boiling Point vs Regioisomers
Data to verify
Para: 228.1±35.0 °C; Meta: 217.8 °C; Ortho: 216.1 °C (predicted)
Supports purification method selection and thermal stability comparison.
Predicted values; experimental verification recommended.
Medicinal Chemistry Process Chemistry Physical Organic Chemistry

1,1-Difluoroethyl Group Increases Lipophilicity vs. Non-Fluorinated 4-Ethylbenzylamine

The introduction of the 1,1-difluoroethyl group increases the predicted log P from 1.6 (4-ethylbenzylamine) to 1.81 ((4-(1,1-difluoroethyl)phenyl)methanamine), representing a Δlog P of +0.21 [1][2]. This modest increase in lipophilicity can enhance membrane permeability while retaining sufficient polarity for aqueous solubility, a desirable profile in lead optimization.

Lipophilicity vs Non-fluorinated
Reported
log P 1.81 vs 4-Ethylbenzylamine 1.6 (Δlog P +0.21)
Measurable lipophilicity shift may influence membrane permeability and off-target binding.
Predicted log P from database; confirm with experimental determination.
Drug Design ADME Lipophilicity Optimization

Difluoroethyl Group Confers Intermediate Basicity and Improved Oral Bioavailability vs. Trifluoroethyl Analogs

Replacement of a trifluoroethylamine group with a difluoroethylamine group increases nitrogen basicity, leading to a more favorable log D and improved oral bioavailability in preclinical species [1]. This class-level effect has been validated in cathepsin K inhibitors, where difluoroethylamine analogs maintained similar potency and selectivity profiles while offering pharmacokinetic advantages over trifluoroethylamine counterparts [2].

Amine Basicity vs Trifluoroethyl
Class-level
Higher basicity and reported oral exposure in preclinical species vs trifluoroethylamine analogs
Class-level effect on PK profile requires context-specific validation for each series.
Supported by cathepsin K inhibitor data; generalizability to be verified.
Medicinal Chemistry Isostere Design Pharmacokinetics

Diazotization Reactivity Enables Conversion to 4-(1,1-Difluoroethyl)benzyl Alcohol in Aqueous Conditions

The primary amine of (4-(1,1-difluoroethyl)phenyl)methanamine can be converted to the corresponding alcohol via diazotization in water with sodium nitrite, yielding 51 mg of 4-(1,1-difluoroethyl)benzyl alcohol after 20 hours [1]. This transformation demonstrates the compound's utility as a precursor for further functionalization under mild, aqueous conditions, which may not be as efficient for less electron-rich aromatic amines.

Diazotization to Alcohol
Method context
Yields 51 mg of 4-(1,1-difluoroethyl)benzyl alcohol in water, NaNO2, 20 h
Demonstrates synthetic versatility for functional group interconversion.
Yield reported under specific conditions; optimize for scale-up.
Synthetic Methodology Functional Group Interconversion Process Chemistry

Best Research and Industrial Application Scenarios for (4-(1,1-Difluoroethyl)phenyl)methanamine


Medicinal Chemistry: Building Block for PDE2 Inhibitors with Sub-Nanomolar Affinity

The 4-(1,1-difluoroethyl)phenyl group has been incorporated into PDE2 inhibitors exhibiting Ki values as low as 0.038 nM, demonstrating the pharmacophoric utility of this structural motif in achieving high target affinity [1]. Procurement of (4-(1,1-difluoroethyl)phenyl)methanamine enables the rapid exploration of this chemotype in PDE2-targeted programs.

Lead Optimization: Amide Bioisostere Replacement for Improved Oral Bioavailability

The difluoroethylamine group serves as an effective amide bioisostere, offering increased basicity and improved log D compared to trifluoroethylamine analogs, which translates to enhanced oral bioavailability in preclinical species [2]. This compound provides a direct entry point for incorporating this validated isostere into lead series.

Process Chemistry: Diazotization Route to 4-(1,1-Difluoroethyl)benzyl Alcohol

The documented diazotization of (4-(1,1-difluoroethyl)phenyl)methanamine in water with sodium nitrite yields the corresponding benzyl alcohol, a valuable intermediate for further functionalization via Mitsunobu reactions, etherification, or nucleophilic substitution [3]. This established reactivity profile supports its use in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
PDE2 inhibitor design studies
Para-difluoroethyl pharmacophore
Target affinity and selectivity profiling
Amide bioisostere design
Difluoroethylamine basicity and log D
Preclinical oral exposure and PK profiling
Alcohol intermediate synthesis via diazotization
Primary amine diazotization reactivity
Conversion efficiency and alcohol purity

Technical Documentation Hub

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